Decaglycerol
Overview
Description
Mechanism of Action
Target of Action
Decaglycerol, a polyglycerol ester, primarily targets the lipid bilayer of cell membranes . It acts as a non-ionic surfactant, functioning as an emulsifier, wetting agent, and viscosity modifying agent . It is used extensively in the cosmetic, pharmaceutical, and food industries .
Mode of Action
This compound interacts with its targets (cell membranes) by integrating into the lipid bilayer. This interaction alters the membrane’s properties, affecting its permeability and stability . This compound esters become more hydrophilic as the molecular weight of the polyol increases, and less hydrophilic as the length of the aliphatic chain of the acid used in esterification increases .
Biochemical Pathways
This compound is involved in the glycerol metabolic pathway . It is rapidly and almost fully hydrolyzed to polyglycerols and fatty acids in the gastrointestinal tract . The glycerol pathways are cross-regulated, and the oxidative pathways are critical to ensure normal growth of cells .
Pharmacokinetics
The absorption of intact this compound in the gastrointestinal tract is extremely low . Once absorbed, it is rapidly and almost fully hydrolyzed to polyglycerols and fatty acids . The hydrolysis products, glycerol and free fatty acids, are then metabol
Biochemical Analysis
Biochemical Properties
Decaglycerol plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a strong emulsifying effect when combined with certain fatty acids . This interaction between this compound and fatty acids results in the formation of esters, which have been shown to have significant emulsifying properties .
Cellular Effects
This compound can influence cell function in various ways. It has been found to affect cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an impact on the formation of emulsions, which can influence the distribution and transport of substances within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, this compound can form esters with fatty acids, a process that involves the activation of certain enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Specific studies focusing on the dosage effects of this compound in animal models are currently limited
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation . For instance, this compound has been found to be effective in stabilizing β-carotene emulsions, suggesting a role in the transport and distribution of substances within cells .
Subcellular Localization
While specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles are yet to be identified, its role in the formation of emulsions suggests it may be localized in areas of the cell where such processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decaglycerol is typically synthesized through the catalytic oligomerization of glycerol. This process involves the use of alkaline catalysts under controlled temperature and pressure conditions to promote the formation of ether bonds between glycerol molecules . The reaction can be represented as follows:
nC3H8O3→(C3H7O2)n+nH2O
where ( n ) represents the number of glycerol units.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the use of high-pressure reactors and alkaline catalysts. The reaction conditions are carefully controlled to ensure high yields and purity of the final product . The process typically involves the following steps:
Glycerol Feed: Pure glycerol is fed into the reactor.
Catalytic Reaction: The glycerol undergoes oligomerization in the presence of an alkaline catalyst at elevated temperatures (around 200-250°C) and pressures (10-20 bar).
Separation: The reaction mixture is then cooled, and the this compound is separated from the unreacted glycerol and by-products using distillation or other separation techniques.
Purification: The crude this compound is further purified to remove any residual impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Decaglycerol undergoes various chemical reactions, including:
Esterification: Reaction with fatty acids to form polyglycerol esters, which are used as emulsifiers in food and cosmetic products.
Etherification: Formation of ether bonds with other alcohols or polyols to create complex polyether structures.
Oxidation: Oxidative cleavage of the ether bonds to produce smaller polyols or glycerol derivatives.
Common Reagents and Conditions:
Esterification: Typically carried out using fatty acids (e.g., stearic acid, oleic acid) and acid catalysts (e.g., sulfuric acid) at elevated temperatures (150-200°C).
Etherification: Involves the use of alcohols or polyols and acid or base catalysts under controlled temperature and pressure conditions.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Major Products:
Polyglycerol Esters: Formed from esterification reactions, used as emulsifiers and surfactants.
Polyether Structures: Resulting from etherification reactions, used in various industrial applications.
Glycerol Derivatives: Produced from oxidation reactions, used in pharmaceuticals and cosmetics.
Scientific Research Applications
Decaglycerol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Glycerol: A simple polyol with three hydroxyl groups, used as a humectant and solvent.
Diglycerol: Composed of two glycerol units, used as an emulsifier and stabilizer.
Triglycerol: Composed of three glycerol units, used in similar applications as decaglycerol.
Uniqueness of this compound: this compound’s unique structure, with ten glycerol units, provides it with superior emulsifying and stabilizing properties compared to its simpler counterparts . Its high hydrophilicity and ability to form stable emulsions make it particularly valuable in applications requiring long-term stability and solubility .
Properties
IUPAC Name |
3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDXPHSIQRTJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9041-07-0 | |
Record name | Polyglycerin-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decaglycerol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decaglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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